N,N-Diethyl-4-methyl-3-nitroaniline

Description

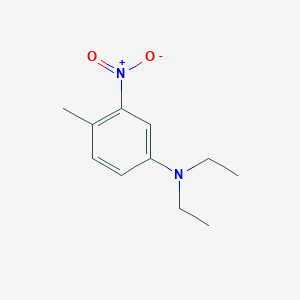

N,N-Diethyl-4-methyl-3-nitroaniline is a substituted aniline derivative featuring a nitro (-NO₂) group at the 3-position, a methyl (-CH₃) group at the 4-position, and diethylamino (-N(CH₂CH₃)₂) substitution on the nitrogen atom. This compound is structurally characterized by its aromatic ring with electron-withdrawing (nitro) and electron-donating (alkylamino) groups, which influence its electronic properties, solubility, and reactivity. While direct synthesis data for this compound are absent in the provided evidence, analogous nitroanilines are typically synthesized via nitration of substituted anilines or alkylation of nitroaniline precursors .

Properties

CAS No. |

810662-45-4 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

N,N-diethyl-4-methyl-3-nitroaniline |

InChI |

InChI=1S/C11H16N2O2/c1-4-12(5-2)10-7-6-9(3)11(8-10)13(14)15/h6-8H,4-5H2,1-3H3 |

InChI Key |

JKENWCYKZBBBTB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Step 1: Nitration of 4-Methylaniline

Step 2: Diethylation

- Alkylation : React with ethyl iodide (2.2 equiv) and K₂CO₃ in DMF at 80°C for 12 hours.

- Workup : Column chromatography (hexane/ethyl acetate = 4:1).

- Yield : 75–80%.

Advantages :

Sequential Formylation, Methylation, and Nitration

Adapted from CN101580473B, this method ensures precise control over substitution patterns.

Step 1: Formylation

Step 2: Methylation

Step 3: Nitration

- Nitration : Mixed acid at 10°C for 3 hours.

- Hydrolysis : NaBH₄ in ethanol to remove formyl group.

- Final Yield : 82–85%.

Key Insight : Formylation protects the amine, preventing protonation and ensuring para-directing behavior during nitration.

Metal-Free Nitration Using t-BuONO

A recent protocol avoids strong acids, enhancing safety and reducing waste.

Procedure :

- Substrate : N,N-Diethyl-4-methylaniline (1.0 equiv).

- Nitrating Agent : t-BuONO (4.0 equiv) in CH₃CN at 30–60°C.

- Workup : Column chromatography (ethyl acetate/hexane = 1:5).

- Yield : 99%.

Mechanism : t-BuONO generates NO₂⁺ via in situ acid catalysis, enabling milder conditions.

Reductive Alkylation Followed by Nitration

This method combines reductive amination and nitration for high purity.

Step 1: Reductive Amination

Step 2: Nitration Adjustment

- Optimization : Use Pd/C in H₂ atmosphere to reduce nitro to amine, then re-nitrate for isomer correction.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Direct Nitration | 70–85% | ≥95% | Industrial | Fewer steps |

| N-Alkylation | 75–80% | ≥98% | Moderate | Regioselective |

| Sequential Formylation | 82–85% | ≥99% | Lab-scale | Avoids protonation issues |

| Metal-Free Nitration | 99% | ≥99% | Emerging | Eco-friendly, mild conditions |

| Reductive Alkylation | 89% | ≥97% | Niche | High functional group tolerance |

Challenges and Mitigation Strategies

Regioselectivity Control :

By-product Formation :

Industrial Scalability :

Chemical Reactions Analysis

Types of Reactions:

Reduction: N,N-Diethyl-4-methyl-3-nitroaniline can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas with a catalyst or metal hydrides.

Oxidation: This compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Reduction: N,N-Diethyl-4-methyl-3-aminobenzene.

Oxidation: N,N-Diethyl-4-methyl-3-nitrosoaniline.

Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: N,N-Diethyl-4-methyl-3-nitroaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for more complex molecules.

Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on cellular processes. It is also investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive compounds.

Industry: This compound finds applications in the production of agrochemicals, where it is used as a precursor for herbicides and insecticides. It is also used in the manufacture of rubber chemicals and other industrial products.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-methyl-3-nitroaniline involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and nucleic acids, leading to various biological effects. The compound’s molecular targets include enzymes involved in redox reactions and cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Key Observations :

- Electron Effects : The nitro group at position 3 in this compound deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to para-nitro isomers (e.g., N,N-Dimethyl-4-nitroaniline) .

- Nitroso vs. Nitro: The nitroso (NO) derivative (CAS 6442-10-0) is less stable than the nitro analog due to the redox sensitivity of the nitroso group .

Physicochemical and Application Comparisons

Melting Points and Solubility :

- N,N-Dimethyl-4-nitroaniline has a reported melting point of 98–100°C, whereas N,N-Diethyl derivatives are expected to have lower melting points due to reduced crystallinity from bulky substituents .

- The methyl group at position 4 in the target compound may introduce steric effects, reducing solubility in polar solvents compared to unsubstituted nitroanilines .

Applications :

- Nitroanilines are widely used as intermediates in dye synthesis (e.g., azo dyes) and pharmaceuticals. The diethyl substitution in the target compound may improve compatibility with hydrophobic matrices in polymer or coating applications .

- Nitroso derivatives (e.g., CAS 6442-10-0) are less common in industrial applications due to instability but may serve as ligands in coordination chemistry .

Biological Activity

N,N-Diethyl-4-methyl-3-nitroaniline (DEMN) is a nitroaniline compound that has garnered attention due to its diverse biological activities and potential applications in various fields. This article delves into the biological activity of DEMN, highlighting its mechanisms of action, toxicological profiles, and relevant research findings.

The biological activity of DEMN is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound may modulate the activity of specific enzymes or receptors, influencing cellular pathways and potentially leading to cytotoxic effects.

Key Mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form nitroso or amino derivatives, which may exhibit different biological properties.

- Enzyme Interaction : DEMN may interact with enzymes involved in metabolic pathways, potentially altering their activity and affecting cell function.

Toxicological Profile

The safety assessment of DEMN indicates that it possesses certain toxicological risks. Studies have shown that compounds with similar structures can exhibit toxicity at various exposure levels. For instance, the NOAEL (No Observed Adverse Effect Level) for related compounds has been reported between 5-10 mg/kg/day .

Toxicity Data Summary:

| Study Type | Observations | NOAEL (mg/kg/day) |

|---|---|---|

| 90-Day Oral Study | Adverse effects noted | 8 |

| Dermal Irritation | Strong sensitizer properties observed | Not specified |

| Acute Toxicity | Minimal lethal dose in rats | 75 |

Case Studies and Research Findings

Numerous studies have explored the biological effects of DEMN and its analogs. Here are some notable findings:

- Cytotoxicity Studies : In vitro studies have demonstrated that DEMN can induce cytotoxic effects in various cell lines, suggesting a potential for use in cancer therapy or as a model for studying cell death mechanisms.

- Environmental Impact : Research indicates that nitroanilines can contribute to environmental toxicity due to their persistence and bioaccumulation potential. The catalytic degradation of nitroanilines, including DEMN, has been studied as a method for environmental remediation .

- Comparative Analysis : Compared to similar compounds like N,N-Dimethyl-4-nitroaniline, DEMN exhibits unique reactivity patterns due to the presence of diethyl and methyl substituents on the aniline ring. This distinction may lead to different biological activities and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Diethyl-4-methyl-3-nitroaniline, and how can reaction conditions be optimized?

- Methodology :

- Start with nitration of N,N-diethyl-4-methylaniline under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to minimize over-nitration).

- Monitor regioselectivity using TLC and adjust reaction time to favor the 3-nitro isomer.

- Purify via recrystallization in ethanol/water mixtures, leveraging solubility differences .

- Optimize yield by testing solvents (e.g., DMF vs. DMSO) and catalysts (e.g., FeCl₃) for intermediates .

Q. How can structural confirmation of this compound be achieved?

- Methodology :

- Use ¹H/¹³C NMR to identify characteristic shifts:

- Diethylamino protons (δ 1.2–1.4 ppm, triplet; δ 3.3–3.5 ppm, quartet).

- Aromatic protons (δ 6.5–8.0 ppm, split for nitro and methyl groups) .

- Confirm molecular weight via HRMS (e.g., ESI-MS) and compare with theoretical values.

- Cross-reference IR spectra for nitro (1520–1350 cm⁻¹) and C-N (1250–1150 cm⁻¹) stretches .

Q. What solvents are suitable for handling this compound in reactions?

- Methodology :

- Test solubility in polar aprotic solvents (DMF, DMSO) for reactions requiring high temperatures.

- For low-temperature reactions, use dichloromethane or THF.

- Avoid protic solvents (e.g., methanol) if dealkylation is a concern .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence electrophilic substitution in this compound?

- Methodology :

- Perform DFT calculations to map electron density and predict reactivity (e.g., meta-directing nitro group vs. ortho/para-directing diethylamino group).

- Validate via bromination or sulfonation experiments, analyzing regioselectivity via HPLC or GC-MS .

- Compare kinetic vs. thermodynamic control by varying temperature and reaction time .

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

- Methodology :

- Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to exclude oxidation byproducts.

- Use DSC (Differential Scanning Calorimetry) for precise melting point determination.

- Cross-validate NMR data with NIST reference spectra for similar nitroanilines .

Q. What strategies mitigate decomposition during storage or reactions?

- Methodology :

- Store under argon at –20°C, shielded from light to prevent nitro group reduction.

- Add stabilizers (e.g., BHT) for long-term storage.

- Monitor degradation via HPLC-UV, tracking nitro group loss at 260–280 nm .

Q. How does steric hindrance from the diethyl and methyl groups affect nucleophilic aromatic substitution?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.